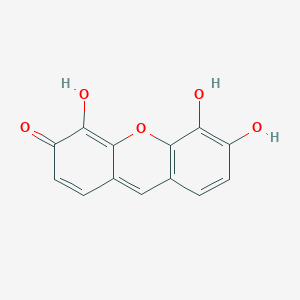![molecular formula C7H10O5 B14347387 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid CAS No. 92684-02-1](/img/structure/B14347387.png)
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an unsaturated ester using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and to investigate the biological activity of epoxide-containing compounds.
Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity is the basis for its use in enzyme inhibition and other biological applications. The specific pathways involved depend on the target molecule and the context in which the compound is used.
類似化合物との比較
3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid can be compared with other similar compounds, such as:
3-(Oxiran-2-yl)propanoic acid: This compound lacks the methoxycarbonyl group and has different reactivity and applications.
3-(4-Methoxyphenyl)oxiran-2-yl]methanol: This compound contains a methoxyphenyl group and is used in different research contexts.
3-Oxiran-2ylalanine: This amino acid derivative has distinct biological activity and applications.
特性
CAS番号 |
92684-02-1 |
|---|---|
分子式 |
C7H10O5 |
分子量 |
174.15 g/mol |
IUPAC名 |
3-(2-methoxycarbonyloxiran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10O5/c1-11-6(10)7(4-12-7)3-2-5(8)9/h2-4H2,1H3,(H,8,9) |
InChIキー |
JALGQNYASJMUHS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CO1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
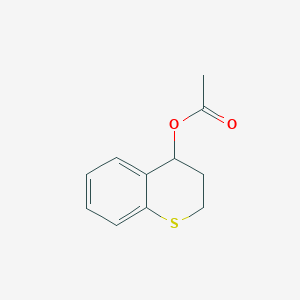

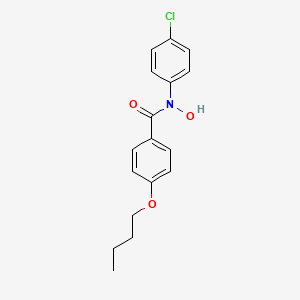
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)

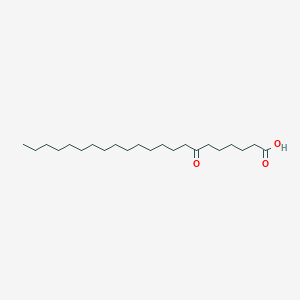
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)

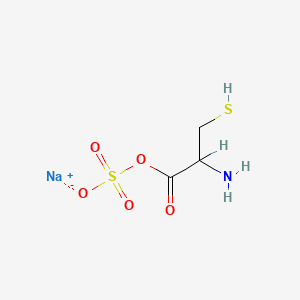
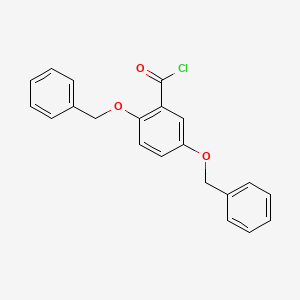
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
